Cas no 850424-11-2 (2-Chloro-6-methoxyquinazoline)

2-Chloro-6-methoxyquinazoline structure
2-Chloro-6-methoxyquinazoline structure
상품 이름:2-Chloro-6-methoxyquinazoline
CAS 번호:850424-11-2
MF:C9H7ClN2O
메가와트:194.61768078804
MDL:MFCD17215768
CID:820399
PubChem ID:59254852

2-Chloro-6-methoxyquinazoline 화학적 및 물리적 성질

이름 및 식별자

    • 2-Chloro-6-methoxyquinazoline
    • 2-Chloro-6-methoxy-quinazoline
    • 2-Chloro-6-methoxyquinazoline (ACI)
    • DB-076227
    • NKHDIWOWDNCSLS-UHFFFAOYSA-N
    • SCHEMBL1571317
    • AS-33254
    • SY242086
    • 850424-11-2
    • CS-0045065
    • AKOS016009809
    • DTXSID00731367
    • 2-chloro-6-methoxy quinazoline
    • MFCD17215768
    • MDL: MFCD17215768
    • 인치: 1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3
    • InChIKey: NKHDIWOWDNCSLS-UHFFFAOYSA-N
    • 미소: ClC1N=C2C(C=C(C=C2)OC)=CN=1

계산된 속성

  • 정밀분자량: 194.0246905g/mol
  • 동위원소 질량: 194.0246905g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 179
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 35Ų
  • 소수점 매개변수 계산 참조값(XlogP): 2.5

2-Chloro-6-methoxyquinazoline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM123991-10g
2-chloro-6-methoxyquinazoline
850424-11-2 95%
10g
$*** 2023-05-29
TRC
C276840-25mg
2-Chloro-6-methoxyquinazoline
850424-11-2
25mg
$ 140.00 2022-04-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY242086-5g
2-Chloro-6-methoxyquinazoline
850424-11-2 ≥95%
5g
¥5907.0 2023-09-15
TRC
C276840-50mg
2-Chloro-6-methoxyquinazoline
850424-11-2
50mg
$ 235.00 2022-04-01
Chemenu
CM123991-25g
2-chloro-6-methoxyquinazoline
850424-11-2 95%
25g
$2338 2021-08-05
eNovation Chemicals LLC
D387492-25g
2-Chloro-6-methoxyquinazoline
850424-11-2 95%
25g
$3800 2023-09-04
eNovation Chemicals LLC
D387492-5g
2-Chloro-6-methoxyquinazoline
850424-11-2 95%
5g
$1800 2023-09-04
Chemenu
CM123991-5g
2-chloro-6-methoxyquinazoline
850424-11-2 95%
5g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0384-100mg
2-chloro-6-methoxyquinazoline
850424-11-2 97%
100mg
¥482.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0384-250mg
2-chloro-6-methoxyquinazoline
850424-11-2 97%
250mg
¥964.0 2024-04-16

2-Chloro-6-methoxyquinazoline 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
2.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
2.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
참조
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

합성 방법 2

반응 조건
1.1 Reagents: Sodium acetate ,  Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate ;  rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
3.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
4.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
4.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
참조
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

합성 방법 3

반응 조건
1.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
참조
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
2.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
3.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
3.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
참조
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

합성 방법 5

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  overnight, rt → 100 °C
2.1 Reagents: Sodium acetate ,  Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate ;  rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
4.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
5.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
5.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
참조
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  overnight, rt → 100 °C
3.1 Reagents: Sodium acetate ,  Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate ;  rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
5.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
6.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
6.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
참조
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

2-Chloro-6-methoxyquinazoline Raw materials

2-Chloro-6-methoxyquinazoline Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:850424-11-2)2-Chloro-6-methoxyquinazoline
A1032631
순결:99%
재다:10g
가격 ($):1116.0